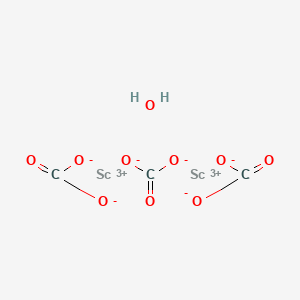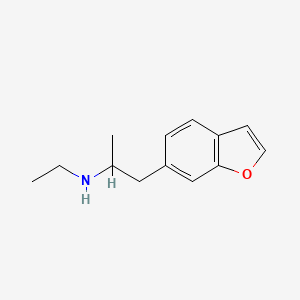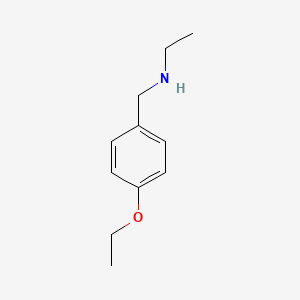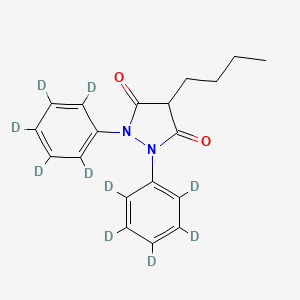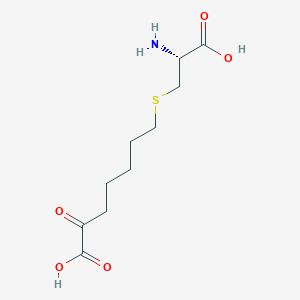![molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3](/img/new.no-structure.jpg)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 is a complex organic molecule with significant applications in medicinal chemistry. It is known for its role as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 involves multiple steps, starting from the appropriate benzisothiazole and piperazine derivatives. The key steps include:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 1,2-benzisothiazole with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclization: The resulting compound undergoes cyclization to form the indole structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Primarily used as an antipsychotic agent in the treatment of schizophrenia and bipolar disorder.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with multiple neurotransmitter receptors in the brain:
Dopamine Receptors: Acts as an antagonist at dopamine D2 receptors, reducing dopamine activity.
Serotonin Receptors: Modulates serotonin receptors, including 5-HT1A and 5-HT2A, contributing to its antipsychotic effects.
Pathways Involved: The compound affects various neural pathways, leading to its therapeutic effects in psychiatric disorders.
Comparison with Similar Compounds
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Ziprasidone: Another antipsychotic with a similar structure but different pharmacokinetics.
Lurasidone: Shares some structural similarities but has distinct therapeutic effects and side effect profiles.
Properties
CAS No. |
684269-12-3 |
|---|---|
Molecular Formula |
C₂₄H₂₅ClN₄OS |
Molecular Weight |
453 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


